(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-5,7,11,14-15H,6H2,1H3,(H,16,17)/t7?,11-/m0/s1 |
InChI Key |
ZUPHXNBLQCSEIA-QRIDDKLISA-N |
Isomeric SMILES |
CC1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2 |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Pictet-Spengler Cyclization with Acetaldehyde and L-Tryptophan
The Pictet-Spengler reaction is a cornerstone for constructing β-carboline frameworks. Source details a synthesis starting from L-tryptophan and acetaldehyde , yielding the (1S,3S)-diastereomer.
Reaction Mechanism and Conditions
-
Condensation : L-Tryptophan reacts with acetaldehyde in acidic media (e.g., HCl/ethanol or H2SO4) to form an imine intermediate.
-
Cyclization : Intramolecular attack by the indole’s C2 carbon on the imine generates the tetrahydro-β-carboline skeleton.
-
Stereochemical Outcome : The reaction proceeds with retention of configuration at C3 (from L-tryptophan’s α-carbon), producing the (3S) isomer.
Key Data
Table 1. Physicochemical Properties of the Product
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| Boiling Point | 488.0±45.0°C (Predicted) |
| Density | 1.301±0.06 g/cm³ |
| pKa | 2.29±0.40 |
Post-Cyclization N-Methylation Strategies
While the Pictet-Spengler reaction in implies direct N-methylation, mechanistic analysis suggests the methyl group originates from acetaldehyde’s methyl moiety via an atypical pathway. Alternatively, N-methylation of a secondary amine intermediate is achievable via:
Reductive Amination
Alkylation with Methyl Iodide
Challenges : Competing O-methylation of the carboxylic acid necessitates ester protection pre-alkylation.
Alternative Synthesis via Tryptophan Methyl Ester
Source outlines a route starting from L-tryptophan methyl ester :
Steps
-
Cyclization : Reaction with paraformaldehyde in acetic acid yields methyl (S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.
-
Oxidation : KMnO4 in acetone/water oxidizes the tetrahydro ring to aromatic β-carboline (38.5% yield).
-
Hydrolysis : NaOH-mediated saponification of the ester to carboxylic acid (quantitative yield).
Table 2. Spectral Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) |
|---|---|
| Methyl ester intermediate | 11.20 (s, 1H), 10.15 (s, 1H), 4.62 (dd, J=5.1/9.9 Hz), 3.83 (s, 3H) |
| Aromatic β-carboline product | 12.09 (s, 1H), 8.97 (s, 1H), 8.41 (d, J=7.8 Hz), 3.91 (s, 3H) |
Stereochemical Control and Resolution
The (3S) configuration is inherited from L-tryptophan’s α-carbon. Diastereomeric byproducts (e.g., 1R,3S) are removed via:
-
Crystallization : Ethanol/water mixtures preferentially isolate the (1S,3S) isomer.
-
Chromatography : Silica gel with ethyl acetate/hexane (3:7).
Enantiomeric Excess : Chiral columns (Chiralpak IA) with heptane/ethanol confirm >98% ee.
Comparative Analysis of Methods
Table 3. Yield and Efficiency by Route
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as a broad-spectrum anticancer agent. Research indicates that derivatives of pyrido[3,4-b]indole, including (3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid, exhibit potent antiproliferative activity against various cancer cell lines.
Key Findings:
- Targeted Cancer Types : The compound has shown efficacy against difficult-to-treat cancers such as pancreatic cancer, triple-negative breast cancer, melanoma, and metastatic prostate cancer .
- Mechanism of Action : The mechanism involves selective G2/M cell cycle phase arrest and interactions with the MDM2 protein, which is crucial for cancer cell proliferation. Computational docking studies suggest specific binding interactions that enhance its anticancer properties .
Structure-Activity Relationship Studies
The structure-activity relationships (SAR) of pyrido[3,4-b]indole derivatives have been extensively studied to optimize their anticancer activity.
Insights:
- Optimal Substituents : Variations in substituents at specific positions on the indole ring significantly affect biological activity. For instance, the presence of a methoxy group at position 6 combined with a naphthyl group at position 1 has been identified as particularly effective .
- IC50 Values : The compound's derivatives have demonstrated IC50 values as low as 80 nM against certain cancer cell lines, indicating high potency .
Pharmaceutical Formulations
The compound's unique properties have led to its exploration in pharmaceutical formulations aimed at enhancing drug delivery and efficacy.
Applications:
- Solid Forms and Salts : Research into solid forms and salts of tetrahydro-pyrido-pyrimidine derivatives has been conducted to improve stability and bioavailability in pharmaceutical applications. These formulations can be critical for developing oral or injectable medications that leverage the compound's therapeutic effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Findings:
- Binding Affinities : The compound exhibits favorable binding affinities with proteins involved in cancer progression and metabolism. The insights gained from these studies are instrumental in guiding further synthetic modifications to enhance efficacy and selectivity against target proteins .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Potent activity against various cancer types including pancreatic and breast cancers | IC50 values down to 80 nM; Mechanism involves G2/M arrest and MDM2 interaction |
| Structure-Activity Studies | Optimization of substituents for enhanced biological activity | Methoxy at C6 and naphthyl at C1 provide best activity |
| Pharmaceutical Formulations | Development of solid forms and salts for improved stability | Enhanced drug delivery systems are being researched |
| Molecular Docking | Predictive modeling of binding interactions with target proteins | Favorable binding affinities suggest potential therapeutic targets |
Mechanism of Action
The mechanism of action of (3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Derivatives
The β-carboline scaffold allows diverse substitutions at positions 1 , 3 , and the indole ring, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogues
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : Compound S002-333 (a 4’-methoxybenzenesulfonyl derivative) shows species-dependent clearance, with highest intrinsic clearance (CLint) in monkey liver microsomes (MnLM) and lowest in humans (HLM) . This highlights the importance of substituent choice in optimizing metabolic stability for clinical translation.
- Purity and Synthesis : Derivatives like 9e and 9f achieve >99% purity via optimized synthesis routes, critical for reproducible biological activity .
Biological Activity
(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid, also known as 1-Methyl-2,3,4,9-tetrahydro-β-carboline-3-carboxylic acid (MTCA), is a β-carboline indole alkaloid that exhibits a range of biological activities. This compound is of interest due to its presence in various natural sources and its potential therapeutic applications.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 40678-46-4
- Melting Point : 290-293 °C
- Density : 1.301 g/cm³
Sources and Synthesis
MTCA is naturally occurring in plants and foods and can also be synthesized from L-Tryptophan through various chemical reactions involving acetaldehyde and sulfuric acid as catalysts .
Antioxidant Properties
MTCA has demonstrated significant antioxidant activity , which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.
Antithrombotic Effects
Central Nervous System (CNS) Activity
MTCA is capable of penetrating the blood-brain barrier in animal models, suggesting potential CNS activity. Studies indicate that it may influence neurotransmitter systems, although specific mechanisms remain to be fully elucidated .
Case Studies
Several studies have explored the biological effects of MTCA:
- In Vivo Studies : In rats, administration of MTCA at doses of 1.6 mg/kg or 10 mg/kg showed promising results in modulating inflammatory responses and reducing markers associated with thrombosis .
- In Vitro Studies : At concentrations ranging from 10 to 50 µM, MTCA effectively inhibited TNF-a-induced secretion of PAI-1 from HUVECs, highlighting its potential as an anti-inflammatory agent .
Pharmacological Targets
MTCA interacts with several pharmacological targets:
| Target ID | Pharmacology | Ki (µM) |
|---|---|---|
| CHEMBL204 | Unknown | 0.39 |
| CHEMBL244 | Unknown | 0.43 |
| CHEMBL1929 | Unknown | Not specified |
These interactions suggest that MTCA could be developed into therapeutics for conditions related to inflammation and thrombosis.
Future Directions
Further research is needed to explore the full spectrum of biological activities and mechanisms of action for MTCA. Potential areas for investigation include:
- Clinical Trials : Evaluating the efficacy and safety of MTCA in human populations.
- Mechanistic Studies : Understanding how MTCA interacts at the molecular level with various biological pathways.
- Comparative Studies : Investigating the effects of MTCA in comparison with other known β-carboline compounds.
Q & A
Basic: What are the recommended synthetic routes for (3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step routes starting from indole derivatives. Key steps include:
- Mannich reaction for cyclization to form the pyridoindole core.
- Chiral resolution or asymmetric synthesis to achieve the (3S) stereochemistry. For example, (1S,3S)-1-methyl derivatives are synthesized via hydrazide intermediates under controlled pH and temperature to preserve stereochemical integrity .
- Carboxylic acid functionalization using protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions .
Yield optimization requires precise control of solvent polarity (e.g., dichloromethane for coupling reactions) and catalysts (e.g., EDC/HOBT for amide bond formation) .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
Structural validation employs:
- 1H/13C NMR : Key signals include δ 11.14 ppm (indole NH) and δ 3.1–4.2 ppm (pyridine ring protons) .
- HPLC : Retention time (~1.43 min) and purity assessment (>98% by UV detection) .
- Mass spectrometry : ESI-MS m/z 217 [M+H]+ confirms molecular weight .
Basic: What in vitro assays are used for initial screening of biological activity?
Methodological Answer:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HepG2), with IC50 values calculated using nonlinear regression .
- Anticholinesterase activity : Ellman’s assay measuring inhibition of acetylcholinesterase (AChE), with IC50 values compared to reference standards like eserine .
- Anti-inflammatory activity : Platelet aggregation assays using ADP as an inducer .
Advanced: How can substituent modifications enhance the compound’s antiproliferative efficacy?
Methodological Answer:
- Acylhydrazone derivatives : Introduce hydrazone moieties to improve binding to histone deacetylases (HDACs), enhancing cytotoxicity .
- N-alkylation : Adding hydrophobic groups (e.g., 4-chlorophenyl) increases membrane permeability, as shown in derivatives with IC50 values <10 μM .
- Carboxamide functionalization : Modifying the carboxylic acid to carboxamide improves metabolic stability (e.g., liver microsome assays in rats) .
Advanced: How to resolve contradictions in reported IC50 values across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Varying pH, serum content, or incubation time (e.g., IC50 for AChE inhibition ranges from 63.71–65.41 μM depending on buffer composition) .
- Structural analogs : Minor substituent changes (e.g., hydroxyl vs. methoxy groups) drastically alter activity .
- Cell line specificity : Antiproliferative effects may vary between solid tumors vs. leukemias due to differential receptor expression .
Advanced: What strategies improve metabolic stability for in vivo applications?
Methodological Answer:
- Species-specific metabolism : Intrinsic clearance (CLint) varies; e.g., human liver microsomes show lower CLint than rat, guiding species selection for preclinical studies .
- Prodrug design : Esterification of the carboxylic acid group enhances oral bioavailability .
- CYP450 inhibition studies : Identify metabolic hotspots using recombinant enzymes to guide structural modifications .
Advanced: What mechanisms underlie its antiproliferative effects in cancer models?
Methodological Answer:
- HDAC inhibition : Derivatives like (1R,3S)-N-heptyl carboxamides induce histone hyperacetylation, confirmed via Western blot for acetyl-H3 .
- Apoptosis induction : Caspase-3/7 activation and PARP cleavage observed in treated cells .
- Energy metabolism modulation : Upregulation of ATP synthase subunits (e.g., ATP5D) in cardiomyocytes, though direct targets in cancer cells require further study .
Advanced: How does the (3S) chiral center influence pharmacological activity?
Methodological Answer:
- Stereoselective binding : The (3S) configuration enhances affinity for β-carboline targets (e.g., 5-HT2A receptors) compared to (3R) analogs, as shown in docking studies .
- Metabolic differences : Enantiomers exhibit species-dependent clearance rates; e.g., (3S)-isomers show lower CLint in human microsomes .
Advanced: What pharmacokinetic challenges are associated with this compound?
Methodological Answer:
- Low oral bioavailability : Due to high polarity (logP ~1.2), addressed via PEGylation or lipid nanoparticle encapsulation .
- Plasma protein binding : >90% binding observed in rat models, necessitating dose adjustments for free drug availability .
- Biliary excretion : Major route of elimination, requiring bile duct cannulation studies for accurate ADME profiling .
Advanced: How to validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) to crosslink with target proteins, identified via LC-MS/MS .
- Thermal shift assay : Monitor protein stability changes (ΔTm) upon compound binding using differential scanning fluorimetry .
- CRISPR-Cas9 knockouts : Confirm phenotype rescue in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
